4-Methoxy-1-naphthonitrile
Overview
Description
4-Methoxy-1-naphthonitrile, also known as 1-Cyano-4-methoxynaphthalene, is an organic compound with the molecular formula C12H9NO. It is a derivative of naphthalene, where a methoxy group is attached to the fourth position and a cyano group is attached to the first position of the naphthalene ring. This compound is used as an intermediate in various chemical syntheses and has applications in scientific research and industry .
Mechanism of Action
Target of Action
It’s known that naphthalene derivatives can interact with various biological targets, including enzymes and receptors, due to their aromatic structure .
Mode of Action
It’s known that this compound has been used in the synthesis of various organic compounds, suggesting that it may interact with its targets through covalent bonding or π-π stacking due to its aromatic structure .
Biochemical Pathways
Naphthalene derivatives can influence various biochemical pathways due to their potential interactions with different biological targets .
Pharmacokinetics
The pharmacokinetic properties of 4-Methoxy-1-naphthonitrile are as follows :
The compound’s lipophilicity (Log Po/w) is 2.64, indicating a moderate level of lipophilicity, which could influence its distribution and bioavailability .
Result of Action
It’s known that this compound has been used in the synthesis of various organic compounds, suggesting that it may have diverse effects depending on the context .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxynaphthalene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 4-Methoxy-1-naphthaldehyde or 4-Methoxy-1-naphthoic acid.
Reduction: 4-Methoxy-1-naphthylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1-naphthonitrile is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 1-Methoxynaphthalene
- 4-Methoxynaphthalene
- 1-Cyano-4-methoxybenzene
- 4-Methoxy-2-naphthonitrile
Comparison: 4-Methoxy-1-naphthonitrile is unique due to the presence of both a methoxy and a cyano group on the naphthalene ring. This combination of functional groups imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. For example, 1-Methoxynaphthalene lacks the cyano group, making it less reactive in nucleophilic addition reactions .
Properties
IUPAC Name |
4-methoxynaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCZUGOIGNQOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208288 | |
Record name | 4-Methoxy-1-naphthonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-55-7 | |
Record name | 4-Methoxy-1-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5961-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-1-naphthonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-1-naphthonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1-naphthonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXY-1-NAPHTHONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q2XWA3AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactivity does 4-methoxy-1-naphthonitrile exhibit upon exposure to light?
A1: this compound demonstrates interesting photochemical behavior, readily undergoing [2+2] cycloaddition reactions with various partners when exposed to UV light. For instance, it reacts with substituted ethenes [] and acrylonitrile [] under irradiation, forming cyclobutane ring-containing adducts. Interestingly, these reactions can even proceed efficiently under sunlight [], suggesting potential for applications in sustainable photochemical synthesis.
Q2: How does the presence of the methoxy group influence the photochemical reactivity of this compound compared to 1-naphthonitrile?
A2: While both this compound and 1-naphthonitrile can participate in photocycloaddition reactions, the presence of the methoxy group in the 4-position significantly alters the reactivity. Research suggests that the electron-donating nature of the methoxy group enhances the photochemical reactivity of this compound, making it more susceptible to photocycloaddition with various partners [, ].
Q3: Are there any studies exploring the theoretical properties of this compound?
A3: Yes, researchers have investigated the vaporization enthalpy of this compound both experimentally and through computational methods []. These studies provide valuable thermodynamic data for understanding the physical properties and behavior of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.